2-Fluoro-6-vinylaniline
Description
2-Fluoro-6-vinylaniline is a fluorinated aromatic amine characterized by a vinyl (-CH=CH₂) substituent at position 6 and a fluorine atom at position 2 of the aniline ring. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in pharmaceutical and agrochemical applications. The vinyl group enhances reactivity in cross-coupling reactions, while the fluorine atom modulates electron density and metabolic stability.
Properties
Molecular Formula |
C8H8FN |
|---|---|
Molecular Weight |
137.15 g/mol |
IUPAC Name |
2-ethenyl-6-fluoroaniline |
InChI |
InChI=1S/C8H8FN/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1,10H2 |
InChI Key |
LBYOCZGHDDQOFX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-vinylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated precursor. For example, 2-fluoro-6-nitroaniline can be reduced to 2-fluoro-6-aminobenzene, which is then subjected to a Heck reaction with a suitable vinyl halide to introduce the vinyl group .
Another method involves the direct vinylation of 2-fluoroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a vinyl boronate ester is used as the coupling partner .
Industrial Production Methods
Industrial production of 2-Fluoro-6-vinylaniline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Palladium-catalyzed cross-coupling reactions are commonly employed due to their versatility and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-vinylaniline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-fluoro-6-aminobenzene.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-vinylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-6-vinylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Research Findings and Case Studies
- Pharmaceutical Intermediates : 2-Bromo-6-fluoroaniline’s role in Letermovir synthesis highlights the importance of halogenated anilines in antiviral therapies . In contrast, 2-Fluoro-6-vinylaniline’s vinyl group is leveraged in kinase inhibitor development .
- Agrochemical Innovation: 2-(Difluoromethylsulphonyl)-6-fluoroaniline demonstrates superior pest resistance in crops due to its sulfonyl group’s enzyme-inhibiting properties .
- Material Science : The methyl group in 2-Fluoro-6-methylaniline enhances thermal stability in epoxy resins, outperforming chloro analogs in high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
